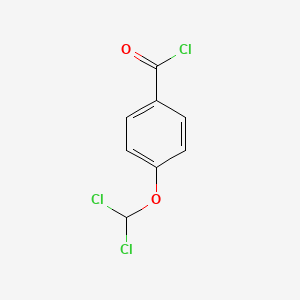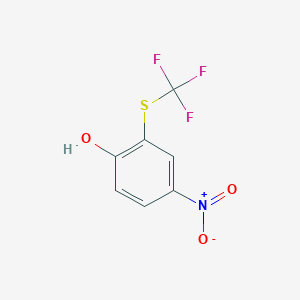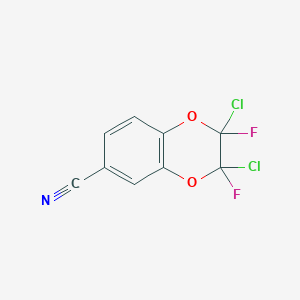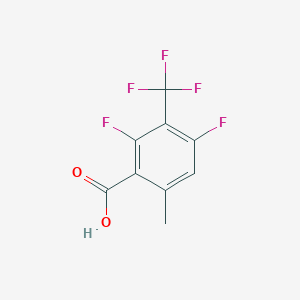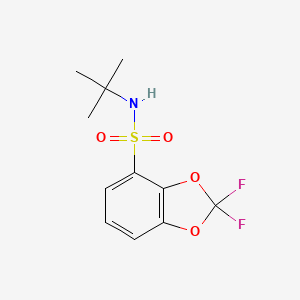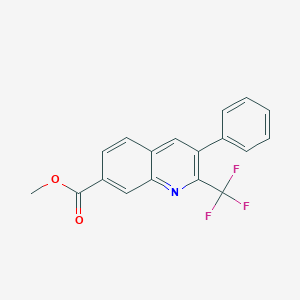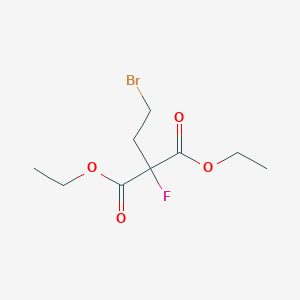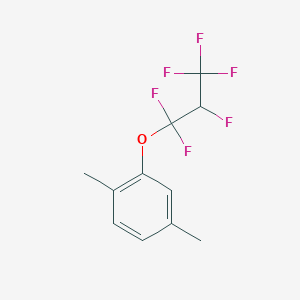
2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with two methyl groups and a hexafluoropropoxy group. This compound is notable for its unique combination of fluorine atoms, which impart distinct chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves the electrophilic aromatic substitution of a benzene derivative. One common method is the reaction of 2,5-dimethylphenol with hexafluoropropylene oxide under acidic conditions to introduce the hexafluoropropoxy group. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or aluminum chloride to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the hexafluoropropoxy group, yielding simpler benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 2,5-Dimethylbenzoic acid or 2,5-dimethylbenzaldehyde.
Reduction: 2,5-Dimethylbenzene.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential effects on biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene exerts its effects is primarily through its interactions with various molecular targets. The hexafluoropropoxy group can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. This can lead to alterations in membrane fluidity and protein function, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzene (m-xylene): Lacks the hexafluoropropoxy group, making it less chemically reactive and less lipophilic.
2,5-Dimethylphenol: Contains a hydroxyl group instead of the hexafluoropropoxy group, leading to different chemical properties and reactivity.
Uniqueness
2,5-Dimethyl-(1,1,2,3,3,3-hexafluoropropoxy)benzene is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties such as increased stability, lipophilicity, and reactivity compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
2-(1,1,2,3,3,3-hexafluoropropoxy)-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-6-3-4-7(2)8(5-6)18-11(16,17)9(12)10(13,14)15/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORFETZJNMQBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
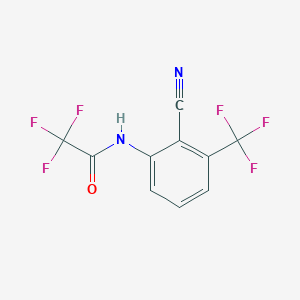
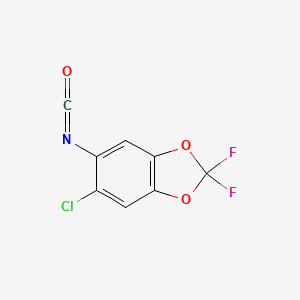
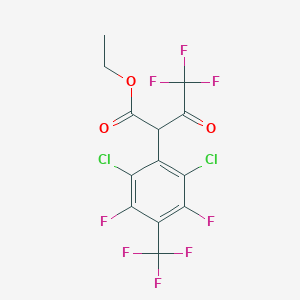
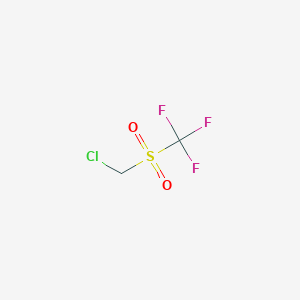
![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)
